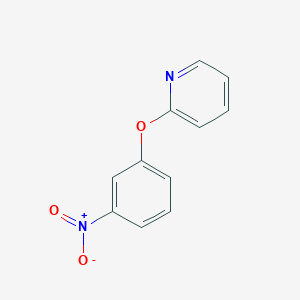

2-(3-Nitrophenoxy)pyridine

Overview

Description

“2-(3-Nitrophenoxy)pyridine” is a chemical compound with the molecular formula C11H8N2O3 . It has a molecular weight of 216.2 g/mol . The IUPAC name for this compound is 2-(3-nitrophenoxy)pyridine .

Synthesis Analysis

The synthesis of 2-(3-Nitrophenoxy)pyridine and similar compounds has been reported in the literature . For instance, a two-step continuous flow synthesis method has been established for the synthesis of related compounds . Another study reported the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .

Molecular Structure Analysis

The molecular structure of 2-(3-Nitrophenoxy)pyridine can be analyzed using various spectroscopic techniques . For instance, geometrical optimization, spectroscopic analysis, electronic structure, and nuclear magnetic resonance (NMR) can be used to investigate the molecular structure of this compound .

Chemical Reactions Analysis

The chemical reactions involving 2-(3-Nitrophenoxy)pyridine can be complex and varied . For example, one study reported the reaction of pyridine and substituted pyridines with N2O5 to give the N-nitropyridinium ion .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Nitrophenoxy)pyridine can be determined using various analytical techniques . For instance, the compound has a molecular weight of 216.19 g/mol and a complexity of 242 .

Scientific Research Applications

Proteomics Research

2-(3-Nitrophenoxy)pyridine: is utilized in proteomics research, where it serves as a specialty chemical for the study of proteins and their interactions. The compound’s unique properties make it suitable for the identification and quantification of proteins, as well as the analysis of their functions and structures .

Synthesis of Nitropyridines

The compound is involved in the synthesis of various nitropyridines. It reacts with N₂O₅ in an organic solvent to form the N-nitropyridinium ion, which is a precursor to 3-nitropyridine. This reaction is significant due to its high yield and regioselectivity, which are crucial for the synthesis of substituted pyridines .

Vicarious Nucleophilic Substitution

2-(3-Nitrophenoxy)pyridine: can undergo vicarious nucleophilic substitution reactions. This application is particularly important in medicinal chemistry for the introduction of various functional groups into the pyridine ring, which can lead to the development of new pharmaceuticals .

Oxidative Substitution Reactions

This compound is also used in oxidative substitution reactions to introduce alkylamino groups into the pyridine ring. The resulting compounds, such as 4-substituted-2-alkylamino-5-nitropyridines, have potential applications in drug development due to their high regioselectivity and yields .

Chemical Research

In chemical research, 2-(3-Nitrophenoxy)pyridine is a valuable reagent for various synthetic pathways. Its reactivity allows for the exploration of new chemical reactions and the synthesis of novel compounds that could have further applications in different fields of chemistry .

Educational Purposes

The compound is used for educational purposes in academic research and teaching laboratories. It provides a practical example of nitration reactions and the synthesis of heterocyclic compounds, which are fundamental concepts in organic chemistry education .

Material Science

In the field of material science, 2-(3-Nitrophenoxy)pyridine can be used to modify the properties of materials. For instance, it can be incorporated into polymers to alter their electrical or mechanical properties, which is essential for the development of advanced materials .

Analytical Chemistry

Lastly, 2-(3-Nitrophenoxy)pyridine finds application in analytical chemistry as a standard or reference compound. It can be used to calibrate instruments or as a comparison standard in the analysis of complex mixtures, ensuring accuracy and precision in measurements .

Future Directions

Pyridine derivatives, including 2-(3-Nitrophenoxy)pyridine, have significant potential for future research and development . They are of special interest due to their solubility and the potential to improve water solubility in pharmaceutically potential molecules . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

Mechanism of Action

Target of Action

It is known that similar compounds, such as phenoxypyridines, have been studied for their herbicidal activities . These compounds are believed to interact with specific targets in plants, leading to their herbicidal effects .

Mode of Action

It is known that phenoxypyridines, which are structurally similar, exhibit herbicidal activity . This suggests that 2-(3-Nitrophenoxy)pyridine may interact with its targets in a similar manner, leading to changes in the physiological processes of the target organisms .

Biochemical Pathways

For instance, nicotine, a pyridine derivative, is metabolized through the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) in bacteria

Pharmacokinetics

It is known that the compound has a molecular weight of 216198 , which could influence its bioavailability and distribution within the body.

Result of Action

It is known that phenoxypyridines, which are structurally similar, exhibit herbicidal activities . This suggests that 2-(3-Nitrophenoxy)pyridine may have similar effects, leading to the disruption of physiological processes in the target organisms .

properties

IUPAC Name |

2-(3-nitrophenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-13(15)9-4-3-5-10(8-9)16-11-6-1-2-7-12-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAZJQRAXUNGCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594592 | |

| Record name | 2-(3-Nitrophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28355-48-8 | |

| Record name | 2-(3-Nitrophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

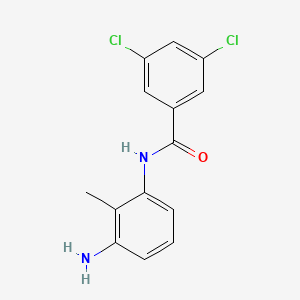

![[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1320408.png)